The synthesis of Aplaviroc involves multiple steps, beginning with the formation of the spirodiketopiperazine core. Key steps in its synthesis include:
Aplaviroc has a molecular formula of C33H43N3O6 and a molecular weight of approximately 573.72 g/mol . The compound's structure features a complex arrangement that includes:
The three-dimensional conformation of Aplaviroc allows it to fit into the CCR5 binding pocket effectively, enabling strong non-covalent interactions, including hydrogen bonds with key amino acid residues .
Aplaviroc's primary chemical reactions involve its interaction with CCR5 and HIV-1 gp120. Key aspects include:
These interactions are crucial for understanding how Aplaviroc can be used in combination therapies to combat HIV resistance.
The mechanism of action of Aplaviroc involves several key processes:
Studies have shown that Aplaviroc's mechanism is effective against both laboratory strains and primary isolates of R5-tropic HIV-1, including multidrug-resistant variants.
Aplaviroc exhibits several notable physical and chemical properties:
These properties are crucial for developing effective delivery systems and formulations for clinical use.
Aplaviroc has significant potential applications in the field of antiviral therapy:
Despite its withdrawal from clinical studies due to safety concerns, ongoing research continues to explore its potential in various therapeutic contexts .
The discovery of Aplaviroc (APL, GW873140, AK602/ONO4128) emerged from a concerted effort to target the CCR5 co-receptor, pivotal for the cellular entry of R5-tropic human immunodeficiency virus type 1 (HIV-1). This initiative was galvanized by the observation of natural resistance to HIV-1 infection in individuals carrying the CCR5-Δ32 mutation. Aplaviroc belongs to the spirodiketopiperazine (SDP) class of small-molecule antagonists, a scaffold identified for its privileged status in targeting G protein-coupled receptors (GPCRs), particularly CCR5 [1] [4] [8].
Initial lead compounds featured a central 1,4,9-triazaspiro[5.5]undecane-2,5-dione core. Structure-activity relationship (SAR) studies revealed that optimal antiviral potency required specific structural modifications:
Lead optimization focused on addressing metabolic liabilities. The methylene bridge linking the diketopiperazine to the cyclohexane ring in early leads (e.g., compound 225a) was identified as a site of cytochrome P450 (CYP)-mediated hydroxylation, leading to variable exposure. Introducing a hydroxyl group at this position generated a metabolite (226a) retaining potent CCR5 antagonism. Combining this hydroxylation with the carboxylic acid moiety yielded Aplaviroc (226b), which exhibited improved pharmacokinetics and reduced metabolic clearance in preclinical models compared to its predecessors like 225b [1] [3]. Aplaviroc demonstrated sub-nanomolar to low nanomolar affinity for human CCR5 (KD ~3 nM) and potently inhibited gp120 binding and fusion of diverse R5-HIV-1 isolates (IC50 values typically 0.1–0.6 nM) in vitro [1] [5] [8].
Table 1: Key Structural Optimizations in Spirodiketopiperazine CCR5 Antagonist Development Leading to Aplaviroc
Compound | Core Structure | R1 Group | R2 Group | CCR5 IC50 (nM) / Anti-HIV IC50 (nM) | Key Properties/Improvements |
---|---|---|---|---|---|
Early Lead (e.g., 225a) | Spirodiketopiperazine | H | -CH2-Linker-Phenyl | Binding: ~30 / Viral: ~5 | Low oral bioavailability (F=2% in rat), metabolic hydroxylation site identified |
Acid Metabolite (225b) | Spirodiketopiperazine | COOH | -CH2-Linker-Phenyl | Binding: ~13 | Improved bioavailability (F=34% in rat) but metabolic instability |
Hydroxyl Metabolite (226a) | Spirodiketopiperazine | H | -CH(OH)-Linker-Phenyl | Viral: ~53 | Retained potency, identified active metabolite |
Aplaviroc (226b) | Spirodiketopiperazine | COOH | -CH(OH)-Linker-Phenyl | Binding: ~34 / Viral: ~34 | Combined acid + hydroxyl groups; Improved PK (F=23% in rat), reduced metabolic clearance |
Robust preclinical studies validated Aplaviroc's mechanism and efficacy. It functioned as a competitive, allosteric antagonist, binding to a hydrophobic pocket formed by CCR5's transmembrane helices (TMs 1, 2, 3, 5, 6, 7). This binding stabilized an inactive receptor conformation incapable of supporting gp120 binding and subsequent membrane fusion, preventing viral entry [1] [4] [8]. Aplaviroc exhibited high potency against a broad spectrum of laboratory-adapted and primary R5-HIV-1 strains, including isolates resistant to reverse transcriptase and protease inhibitors (IC50 0.1–0.6 nM) [1] [5] [8].
Synergy studies were pivotal in understanding its potential role in combination regimens. Aplaviroc demonstrated additive to synergistic effects when combined with other antiretroviral classes:
Table 2: Preclinical Profile of Aplaviroc
Parameter | Findings | Significance |
---|---|---|
Mechanism | Competitive, allosteric CCR5 antagonist; Blocks gp120 binding & fusion | Validated CCR5 as a viable therapeutic target; High barrier to resistance via envelope mutations |
Antiviral Potency (In Vitro) | IC50 0.1–0.6 nM against diverse R5-HIV-1 strains (lab & primary, incl. MDR) | Superior potency to earlier candidates (e.g., SCH-C, TAK779); Covered clinically relevant viruses |
In Vivo Efficacy (NOG Mice) | ~2 log10 reduction in viremia post R5-HIV-1JR-FL infection | Proof-of-concept for efficacy in a stringent humanized mouse model |
Synergy Profile | Synergy with ZDV, NVP, IDV, ENF (vs R5); Strong Synergy with AMD3100/TE14011 (vs R5/X4 mix); Additivity/Mild Synergy with TAK779/SCH-C | Supported use in combination ART; Highlighted potential of dual CCR5/CXCR4 blockade |
Key ADME/Tox | Oral bioavailability (rat: 23-39%); Substrate/inhibitor of OATP1B1; Weak time-dependent CYP3A inhibitor; Species-specific hepatotoxicity signal (rat, not monkey) | Identified potential PK interactions & tissue distribution (liver conc. > blood); Hepatotoxicity not predicted by standard models |
Lead optimization addressed critical ADME (Absorption, Distribution, Metabolism, Excretion) and safety concerns:
Despite promising preclinical data, Aplaviroc's clinical development (Phase IIb) was terminated in October 2005 due to unacceptable idiosyncratic hepatotoxicity. Two pivotal studies, ASCENT and EPIC, provided the critical safety data:
Analysis of these studies revealed a clear hepatotoxicity signal:
Table 3: Hepatotoxicity Signal in Aplaviroc Phase IIb Clinical Trials (ASCENT & EPIC)
Toxicity Parameter | Aplaviroc Groups (N=281) | Control Groups (N=55) | Comments |
---|---|---|---|
ALT Elevation ≥ Grade 2 ( >2.5x ULN) | 17 (6.0%) | 2 (3.6%) | Indicates hepatocellular injury |
Total Bilirubin Elevation ≥ Grade 2 ( >1.5x ULN) | 29 (10.3%) | 4 (7.3%) | Indicates potential impairment of bile handling/transport |
Concurrent Grade ≥3 ALT & Bilirubin Elevation | 2 Cases | 0 Cases | Hy's Law cases; High risk of severe DILI |
Severe Hepatic Cytolysis (Attributed to APL) | 1 Case | 0 Cases | Led to permanent discontinuation |
The hepatotoxicity was idiosyncratic and intrinsic to the molecule:
Concurrent with safety concerns, efficacy challenges emerged:
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